molecular formula C9H10ClNO2 B8670070 Ethyl 2-amino-3-chlorobenzoate

Ethyl 2-amino-3-chlorobenzoate

Cat. No. B8670070
M. Wt: 199.63 g/mol
InChI Key: BPWXFCZIRCXRER-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Hydrochloric acid (4.57 mL, 150 mmol) was added to a suspension of the ethyl 2-amino-3-chlorobenzoate (1.5 g, 7.51 mmol) in water (40 mL) and the mixture was cooled to 0° C. [note: compound did not go into solution] To this cooled mixture was added sodium nitrite (0.518 g, 7.51 mmol) portionwise keeping the temperature below 5° C. After addition the reaction was stirred for 40 mins. A small amount of toluene (3 ml) was added to aid dissolution. The mixture was then basified to pH˜6 by the addition of Na2CO3. In a separate flask potassium cyanide (2.202 g, 33.8 mmol) was added portionwise to a biphasic solution of copper(II) sulfate (1.439 g, 9.02 mmol) in water (15 mL) and toluene (15 mL) at 0° C. [note: exothermic reaction] After addition the now brown mixture was heated to 60° C. To this was added the diazonium salt dropwise via a dropping funnel (mixture kept at 0° C. during addition). After addition the reaction was stirred at 70° C. for 1 hr. The reaction was cooled and EtOAc was added. The organic layer was collected, dried (Na2SO4) and the solvent evaporated to afford a crude dark brown oil. LCMS: 2 major peaks+1 minor peak present. (One major peak corresponds to the SM—no mass ion observed). The crude material was purified by chromatography, SP4, 100 g SNAP, 0 to 100% EtOAc/i-Hexane (fasted eluting first). The desired product was identified in 398 mg.
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.57 mL
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.518 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.202 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
1.439 g
Type
catalyst
Reaction Step Six
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6].N([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+].[C-:25]#[N:26].[K+]>O.C1(C)C=CC=CC=1.S([O-])([O-])(=O)=O.[Cu+2].CCOC(C)=O>[Cl:14][C:13]1[C:3]([C:25]#[N:26])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3,4.5.6,7.8,11.12|

Inputs

Step One
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
4.57 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=CC=C1Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.518 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
2.202 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.439 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Seven
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 40 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
ADDITION
Type
ADDITION
Details
After addition the reaction
CUSTOM
Type
CUSTOM
Details
[note: exothermic reaction]
ADDITION
Type
ADDITION
Details
After addition the now brown mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60° C
ADDITION
Type
ADDITION
Details
(mixture kept at 0° C. during addition)
ADDITION
Type
ADDITION
Details
After addition the reaction
STIRRING
Type
STIRRING
Details
was stirred at 70° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to afford a crude dark brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography, SP4, 100 g SNAP, 0 to 100% EtOAc/i-Hexane (fasted eluting first)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
ClC=1C(=C(C(=O)OCC)C=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.